molecular formula C5H8ClN3S B114651 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride CAS No. 153851-71-9

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride

Cat. No.: B114651
CAS No.: 153851-71-9
M. Wt: 177.66 g/mol
InChI Key: HPBXUFOSZBCEIQ-UHFFFAOYSA-N
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Description

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride is a chemical compound with the molecular formula C5H8ClN3S It is known for its unique structure, which includes a pyrazolo-triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrazolo-triazole ring system can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride is unique due to the presence of both the mercapto group and the chloride ion, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

153851-71-9

Molecular Formula

C5H8ClN3S

Molecular Weight

177.66 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiolate;hydrochloride

InChI

InChI=1S/C5H7N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3-5H,1-2H2;1H

InChI Key

HPBXUFOSZBCEIQ-UHFFFAOYSA-N

SMILES

C1C(C[N+]2=CN=CN21)S.[Cl-]

Canonical SMILES

C1C(C[N+]2=CN=CN21)[S-].Cl

153851-71-9

Origin of Product

United States

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